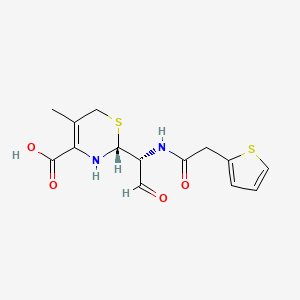
Degraded cephaloridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Degraded cephaloridine is a derivative of cephaloridine, which is a first-generation semisynthetic cephalosporin antibiotic. Cephaloridine is derived from cephalosporin C and is known for its broad-spectrum antibacterial activity. This compound, as the name suggests, is a product formed from the degradation of cephaloridine, often studied to understand the stability and breakdown pathways of cephalosporin antibiotics .
准备方法
The preparation of degraded cephaloridine typically involves the controlled degradation of cephaloridine under specific conditions. This can be achieved through various methods:
Hydrolysis: Cephaloridine can be hydrolyzed in acidic or basic conditions to yield degraded products. The reaction conditions, such as temperature, pH, and time, are carefully controlled to obtain the desired degradation products.
Oxidation: Oxidative degradation can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate. This method helps in studying the oxidative stability of cephaloridine.
Photolysis: Exposure to light, especially ultraviolet light, can lead to the photodegradation of cephaloridine, resulting in degraded products.
化学反应分析
Degraded cephaloridine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo further oxidation, leading to the formation of various oxidized products.
Reduction: Reducing agents like sodium borohydride can reduce certain functional groups in this compound, resulting in different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the this compound molecule.
Hydrolysis: Further hydrolysis of this compound can lead to the breakdown of the molecule into smaller fragments.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Degraded cephaloridine has several scientific research applications:
Stability Studies: It is used to study the stability and degradation pathways of cephalosporin antibiotics, providing insights into the shelf life and storage conditions of these drugs.
Pharmacokinetics: Research on this compound helps in understanding the pharmacokinetics and metabolism of cephaloridine in the body.
Toxicology: Studying the degradation products of cephaloridine can reveal potential toxic effects and safety profiles of the antibiotic.
Analytical Chemistry: This compound is used as a reference compound in analytical methods to detect and quantify cephaloridine and its degradation products in various samples.
作用机制
The mechanism of action of degraded cephaloridine is not well-defined, as it is primarily a degradation product rather than an active pharmaceutical ingredient. cephaloridine itself works by inhibiting penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death. This compound may retain some of these properties, but its efficacy and specific targets are likely reduced compared to the parent compound .
相似化合物的比较
Degraded cephaloridine can be compared with other degraded cephalosporin antibiotics, such as:
Degraded cephalexin: Similar to this compound, degraded cephalexin is formed from the degradation of cephalexin and is studied for its stability and degradation pathways.
Degraded cefazolin: This compound results from the degradation of cefazolin and is used in similar stability and toxicology studies.
Degraded ceftriaxone: Formed from the degradation of ceftriaxone, this compound is also of interest in pharmacokinetic and stability research.
The uniqueness of this compound lies in its specific degradation pathway and the unique products formed during its breakdown. Each cephalosporin antibiotic has distinct structural features that influence its degradation behavior and the resulting products .
属性
分子式 |
C14H16N2O4S2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
(2R)-5-methyl-2-[(1R)-2-oxo-1-[(2-thiophen-2-ylacetyl)amino]ethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4S2/c1-8-7-22-13(16-12(8)14(19)20)10(6-17)15-11(18)5-9-3-2-4-21-9/h2-4,6,10,13,16H,5,7H2,1H3,(H,15,18)(H,19,20)/t10-,13-/m1/s1 |
InChI 键 |
SFVACKBZMIZHCK-ZWNOBZJWSA-N |
手性 SMILES |
CC1=C(N[C@H](SC1)[C@@H](C=O)NC(=O)CC2=CC=CS2)C(=O)O |
规范 SMILES |
CC1=C(NC(SC1)C(C=O)NC(=O)CC2=CC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)


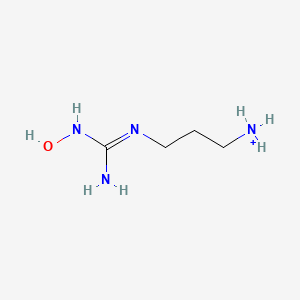
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
![2-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-6-bromo-4-methylbenzenolate](/img/structure/B10759880.png)
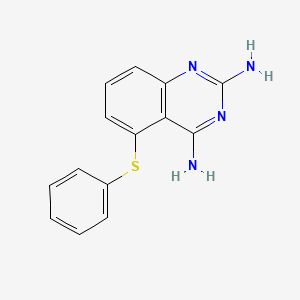

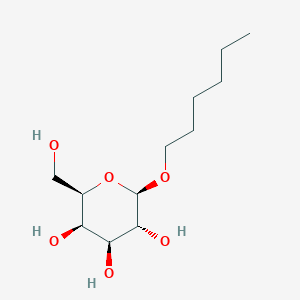
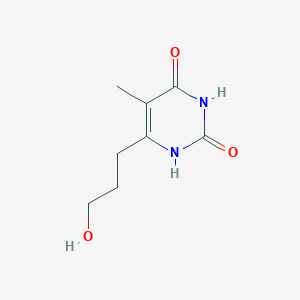

![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)

![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)
